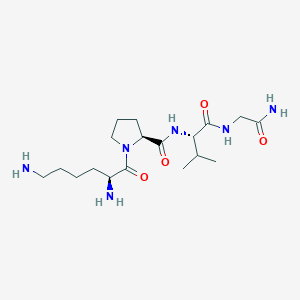
Acetamide, 2-(diethylamino)-N-(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- is a chemical compound with a complex structure that includes both diethylamino and diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- typically involves the reaction of diphenylmethyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
- 2-[(diphenylmethyl)sulfinyl]acetamide (Modafinil)
Uniqueness
Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
CAS No. |
59960-80-4 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(diethylamino)acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)15-18(22)20-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,3-4,15H2,1-2H3,(H,20,22) |
InChI Key |
PVVWBXMVRJAOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)


![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

